molecular formula C20H21F3N4O2 B2996210 N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 2034309-84-5

N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2996210
CAS No.: 2034309-84-5
M. Wt: 406.409
InChI Key: MLDNOVBTORHPFW-UHFFFAOYSA-N
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Description

N-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3,4-dihydro-1H-2-benzopyran-3-carboxamide (CAS# 2034309-84-5) is an organic compound with a complex molecular structure that presents a promising scaffold for pharmaceutical research and drug discovery . Its structure incorporates a piperidine ring linked to a trifluoromethylpyrimidine group and a 3,4-dihydro-1H-2-benzopyran-3-carboxamide unit . The presence of the trifluoromethylpyrimidine fragment is often associated with enhanced biological activity, as this group can improve the molecule's metabolic stability and lipophilicity, potentially leading to better membrane permeability . This specific molecular architecture suggests potential for applications in enzymology and receptor interaction studies, particularly in the development of novel small-molecule inhibitors . The compound is offered with a documented molecular weight of 406.4 g/mol and an XLogP3 of 2.9, indicating favorable physicochemical properties for research applications . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can access this compound through qualified suppliers, with various quantities available to suit experimental needs .

Properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3,4-dihydro-1H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2/c21-20(22,23)17-10-18(25-12-24-17)27-7-5-15(6-8-27)26-19(28)16-9-13-3-1-2-4-14(13)11-29-16/h1-4,10,12,15-16H,5-9,11H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDNOVBTORHPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2CC3=CC=CC=C3CO2)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17F3N6C_{15}H_{17}F_3N_6, with a molecular weight of approximately 354.33g/mol354.33\,g/mol. The structural features include:

  • Pyrimidine Rings : Enhance interaction with biological targets.
  • Piperidine Moiety : Improves solubility and bioavailability.
  • Trifluoromethyl Group : Modifies electronic properties and increases lipophilicity.

The mechanism of action involves the compound's interaction with specific molecular targets. The trifluoromethyl group and pyrimidine ring enhance the compound's binding affinity to certain receptors or enzymes, modulating their activity. This modulation can lead to various biological effects depending on the target pathways involved.

Biological Activity

Research indicates that the compound exhibits significant biological activities, particularly in:

  • Anticancer Activity : It has shown cytotoxic effects against various cancer cell lines, including human promyelocytic leukemic HL-60 cells. The compound produced radicals under alkaline conditions, which may correlate with its cytotoxicity .
  • Antifungal Activity : A series of related compounds containing trifluoromethyl groups have demonstrated excellent fungicidal activity against pathogens such as Pseudoperonospora cubensis, surpassing commercial fungicides in efficacy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObservationsReference
AnticancerHL-60 (human promyelocytic leukemia)High cytotoxic activity; radical production
AntifungalPseudoperonospora cubensisSuperior fungicidal activity compared to controls
AntimicrobialVarious bacterial strainsEffective against multiple strains

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including:

  • Formation of Intermediate Compounds : Utilizing palladium-catalyzed Buchwald coupling reactions to combine pyrimidine and piperidine derivatives.
  • Purification Processes : Employing column chromatography and crystallization techniques to achieve high purity levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other pyrimidine-piperidine derivatives, particularly N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (CAS: 1775492-96-0) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Feature Target Compound Analog (CAS 1775492-96-0)
Core Heterocycle 3,4-Dihydro-1H-2-benzopyran (benzopyran-derived carboxamide) 4,5,6,7-Tetrahydro-1H-indazole (saturated indazole carboxamide)
Pyrimidine Substituent 6-(Trifluoromethyl)pyrimidin-4-yl 2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl
Molecular Formula C₁₉H₂₀F₃N₅O₂ (calculated based on structural similarity) C₁₉H₂₃F₃N₆O
Molecular Weight ~407.4 g/mol 408.4 g/mol
Key Functional Groups - CF₃ (electron-withdrawing) on pyrimidine
- Benzopyran (planar aromatic system)
- CF₃ and methyl groups on pyrimidine
- Indazole (hydrogen-bonding capability)

Key Differences and Implications

Benzopyran vs. Indazole Moieties: The benzopyran system in the target compound provides a rigid, planar structure that may enhance π-π stacking with aromatic residues in enzyme binding pockets.

Pyrimidine Substituents :

  • The absence of a methyl group at the 2-position of the pyrimidine in the target compound reduces steric hindrance, possibly allowing better accommodation in hydrophobic pockets.
  • The CF₃ group in both compounds enhances metabolic stability by resisting oxidative degradation.

Pharmacokinetic Predictions :

  • The benzopyran derivative’s lower molecular weight (407.4 vs. 408.4 g/mol) may marginally improve membrane permeability.
  • The indazole analog’s saturation (4,5,6,7-tetrahydro) could increase solubility but reduce conformational rigidity.

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of 6-(trifluoromethyl)pyrimidin-4-amine with a piperidine derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the piperidinyl-pyrimidine intermediate .
  • Step 2: Coupling the intermediate with 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide .
    Key factors affecting yield:
  • Solvent choice (polar aprotic solvents like DMF improve solubility).
  • Temperature control (0–25°C minimizes side reactions).
  • Purification via column chromatography or recrystallization to isolate high-purity product .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • NMR (¹H/¹³C): Assign peaks for the trifluoromethyl group (~110–120 ppm in ¹³C NMR) and benzopyran protons (aromatic region at 6.5–8.0 ppm) .
  • HPLC-MS: Confirm molecular ion ([M+H]⁺) and purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
  • X-ray crystallography: Resolve stereochemistry of the piperidine and benzopyran moieties (if crystalline) .

Q. What in vitro assays are standard for initial biological activity screening?

  • Enzyme inhibition assays: Target-specific kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .
  • Cellular cytotoxicity: MTT or ATP-lite assays in cancer cell lines (e.g., HepG2, MCF-7) .
  • Receptor binding: Radioligand displacement studies for GPCRs or nuclear receptors .

Q. How does the trifluoromethyl group influence physicochemical properties?

The -CF₃ group enhances:

  • Lipophilicity (logP increases by ~1.5 units, improving membrane permeability) .
  • Metabolic stability (resistance to oxidative degradation in liver microsomes) .
  • Electron-withdrawing effects , altering electronic distribution in the pyrimidine ring (verified via DFT calculations) .

Advanced Research Questions

Q. How can low yields in the final coupling step be mitigated?

Strategies:

  • Use Schlenk techniques to exclude moisture during carboxamide formation .
  • Optimize stoichiometry (1.2:1 molar ratio of acid to amine) and employ microwave-assisted synthesis (60°C, 30 min) to accelerate reaction kinetics .
  • Replace EDC with N-hydroxysuccinimide (NHS) esters for better activation of the carboxylic acid .

Q. How to address discrepancies between computational docking and experimental bioactivity data?

Methodological adjustments:

  • Re-evaluate docking parameters (e.g., solvation effects, flexible side chains) using molecular dynamics simulations .
  • Validate target engagement via cellular thermal shift assays (CETSA) .
  • Test alternative binding modes by synthesizing and screening structural analogs (e.g., pyridine vs. pyrimidine variants) .

Q. What strategies resolve solubility challenges in pharmacological assays?

  • Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
  • Prodrug design: Introduce ionizable groups (e.g., phosphate esters) at the benzopyran carboxamide .
  • Salt formation: Pair the free base with hydrochloric or citric acid to improve aqueous solubility .

Q. How to interpret conflicting cytotoxicity data across cell lines?

Analytical steps:

  • Normalize data to cell viability controls (e.g., staurosporine as a positive control) .
  • Assess off-target effects via kinome-wide profiling (e.g., Eurofins KinaseScan®) .
  • Correlate results with expression levels of putative targets (e.g., qPCR or Western blotting) .

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